molecular formula C11H13F3O2Si B14244667 Trimethylsilyl 2-(trifluoromethyl)benzoate CAS No. 189689-95-0

Trimethylsilyl 2-(trifluoromethyl)benzoate

Cat. No.: B14244667
CAS No.: 189689-95-0
M. Wt: 262.30 g/mol
InChI Key: ANBLMSRVKQCZNA-UHFFFAOYSA-N
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Description

Trimethylsilyl 2-(trifluoromethyl)benzoate is an organosilicon compound that features both a trimethylsilyl group and a trifluoromethyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 2-(trifluoromethyl)benzoate typically involves the reaction of 2-(trifluoromethyl)benzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

2-(trifluoromethyl)benzoic acid+trimethylsilyl chloridebaseTrimethylsilyl 2-(trifluoromethyl)benzoate+HCl\text{2-(trifluoromethyl)benzoic acid} + \text{trimethylsilyl chloride} \xrightarrow{\text{base}} \text{this compound} + \text{HCl} 2-(trifluoromethyl)benzoic acid+trimethylsilyl chloridebase​Trimethylsilyl 2-(trifluoromethyl)benzoate+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organosilicon chemistry and large-scale organic synthesis would apply. This includes the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 2-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to yield 2-(trifluoromethyl)benzoic acid.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides or alkoxides.

    Hydrolysis: Typically carried out in the presence of water or aqueous acid.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 2-(trifluoromethyl)benzoic acid.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Trimethylsilyl 2-(trifluoromethyl)benzoate has several applications in scientific research:

    Organic Synthesis:

    Materials Science:

    Pharmaceuticals: The trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds, making this compound useful in drug development.

    Agrochemicals: Used in the synthesis of agrochemicals with improved efficacy and stability.

Mechanism of Action

The mechanism of action of Trimethylsilyl 2-(trifluoromethyl)benzoate involves the reactivity of the trimethylsilyl and trifluoromethyl groups. The trimethylsilyl group can be easily cleaved under acidic or basic conditions, while the trifluoromethyl group can participate in various electrophilic and nucleophilic reactions. These properties make the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl 2-(trifluoromethyl)phenylacetate
  • Trimethylsilyl 2-(trifluoromethyl)benzamide
  • Trimethylsilyl 2-(trifluoromethyl)phenylpropanoate

Uniqueness

Trimethylsilyl 2-(trifluoromethyl)benzoate is unique due to the combination of the trimethylsilyl and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it particularly useful in applications where both groups’ properties are advantageous, such as in the synthesis of complex organic molecules and materials with specific characteristics.

Properties

CAS No.

189689-95-0

Molecular Formula

C11H13F3O2Si

Molecular Weight

262.30 g/mol

IUPAC Name

trimethylsilyl 2-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H13F3O2Si/c1-17(2,3)16-10(15)8-6-4-5-7-9(8)11(12,13)14/h4-7H,1-3H3

InChI Key

ANBLMSRVKQCZNA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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